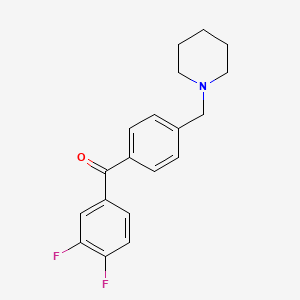

3,4-Difluoro-4'-piperidinomethyl benzophenone

描述

属性

IUPAC Name |

(3,4-difluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPUPAJNUYLMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642716 | |

| Record name | (3,4-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-65-0 | |

| Record name | Methanone, (3,4-difluorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorination of Benzophenone Precursors

- Nucleophilic Aromatic Substitution (SNAr) on Dichlorobenzonitrile Derivatives :

A method to prepare 3,4-difluorobenzonitrile involves reacting 3,4-dichlorobenzonitrile with anhydrous potassium fluoride in a polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI), with toluene as a dehydration solvent under reflux conditions. This reaction proceeds at high temperatures (200–215 °C) for 4–5 hours, yielding 3,4-difluorobenzonitrile with high purity (99%) and good yield (~89.5%) after distillation and purification steps.

| Step | Reagents & Conditions | Product | Yield & Purity |

|---|---|---|---|

| SNAr Fluorination | 3,4-dichlorobenzonitrile, KF, DMI, toluene, 200-215 °C, 4-5 h | 3,4-difluorobenzonitrile | 89.5% yield, 99% purity |

Formation of Difluorobenzophenone

- Friedel-Crafts Acylation/Condensation :

The condensation of fluorobenzoyl chloride with fluorobenzene under aluminum chloride catalysis is a common route to 4,4'-difluorobenzophenone, a structural analogue. The reaction is conducted at controlled molar ratios (1.5–2:1 fluorobenzoyl chloride to fluorobenzene) and temperatures around 90–105 °C, achieving yields of about 95% with high purity (99.9%) after distillation and crystallization.

| Step | Reagents & Conditions | Product | Yield & Purity |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-fluorobenzoyl chloride, fluorobenzene, AlCl3 catalyst, 90–105 °C | 4,4'-difluorobenzophenone | ~95% yield, 99.9% purity |

While this example is for 4,4'-difluorobenzophenone, analogous conditions can be adapted for 3,4-difluorobenzophenone derivatives.

Integrated Preparation Method Summary

Given the above, the overall preparation of 3,4-difluoro-4'-piperidinomethyl benzophenone can be summarized as follows:

| Step | Description | Key Reagents | Conditions | Yield/Purity |

|---|---|---|---|---|

| 1 | Synthesis of 3,4-difluorobenzophenone core | 3,4-dichlorobenzonitrile, KF, DMI, toluene; fluorobenzoyl chloride, fluorobenzene, AlCl3 | 200–215 °C for fluorination; 90–105 °C for acylation | ~90% yield, >99% purity |

| 2 | Functionalization at 4'-position to introduce reactive group (e.g., chloromethylation or formylation) | Chloromethylation reagents or formylation agents | Standard conditions for electrophilic substitution | Moderate to high yield |

| 3 | Substitution or reductive amination with piperidine to form piperidinomethyl group | Piperidine, reducing agent (if reductive amination) | Room temperature to 60 °C, aprotic solvent | High yield, high purity |

Research Findings and Data Tables

While direct experimental data for this compound are limited, analogous compounds and intermediates have been characterized extensively.

Notes on Purification and Quality Control

Purification : Distillation under reduced pressure, recrystallization, and chromatographic techniques are employed to ensure high purity (>99%) of fluorinated benzophenones and their derivatives.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

- High-Performance Liquid Chromatography (HPLC) for purity assessment

- Mass spectrometry for molecular weight confirmation

- Melting point determination for consistency

化学反应分析

3,4-Difluoro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

3,4-Difluoro-4'-piperidinomethyl benzophenone serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting central nervous system disorders. The incorporation of fluorine atoms increases lipophilicity, potentially improving drug absorption and metabolic stability.

Mechanism of Action

The compound interacts with specific molecular targets such as enzymes and receptors. The piperidine ring and benzophenone core are crucial for binding to these targets, modulating their activity. The presence of fluorine enhances the compound's metabolic stability and influences its pharmacokinetic properties.

Material Science

Advanced Materials Development

In material science, this compound is utilized in the development of advanced materials like polymers and coatings. Its unique structural properties contribute to improved performance characteristics such as thermal stability and mechanical strength.

Synthesis Techniques

The synthesis typically involves reactions under controlled conditions to ensure high purity and yield. Techniques such as recrystallization or chromatography are employed for purification, making it suitable for industrial applications .

Biological Studies

Biochemical Assays

The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding. These studies help elucidate the biological pathways influenced by the compound and its derivatives.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated significant inhibition of cell proliferation in melanoma cells, suggesting its potential as a lead compound for anticancer drug development .

Industrial Applications

Specialty Chemicals Production

The compound is also employed in the production of specialty chemicals and agrochemicals. Its role as a precursor in various syntheses highlights its versatility in industrial applications.

Summary Table: Applications of this compound

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals targeting CNS disorders | Enhances drug absorption and metabolic stability |

| Material Science | Development of advanced materials | Used in polymers and coatings |

| Biological Studies | Probes for enzyme interactions and receptor binding | Important for understanding biological pathways |

| Industrial Applications | Production of specialty chemicals and agrochemicals | Versatile precursor in chemical syntheses |

作用机制

The mechanism of action of 3,4-Difluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 3,4-difluoro-4'-piperidinomethyl benzophenone include compounds with variations in fluorine substitution, heterocyclic moieties, or alkyl/aryl groups. Below is a comparative analysis:

Physicochemical Properties

- Photochemical Reactivity: Benzophenones with fluorine substituents (e.g., 3,4-difluoro derivatives) exhibit lower activation wavelengths compared to non-fluorinated analogs, enabling radical formation under milder UV conditions . Piperidinomethyl-substituted derivatives show slower degradation due to steric hindrance from the heterocycle .

- Solubility and Basicity: The piperidinomethyl group increases basicity (pKa ~8–9), enhancing solubility in acidic media. Morpholinomethyl analogs (e.g., 3,4-difluoro-3'-morpholinomethyl benzophenone) exhibit higher polarity, favoring aqueous solubility .

- Thermal Stability: Fluorine atoms improve thermal stability; 3,4-difluoro derivatives decompose at ~250°C, compared to ~220°C for non-fluorinated benzophenones .

Research Findings and Discrepancies

- Structural Misassignments: Studies on benzophenone analogs (e.g., selagibenzophenone B) highlight risks of incorrect structural assignments due to overlapping spectral data. Synthetic validation is critical, as demonstrated by Xu and Tan .

- Biological Activity : Fluorine and piperidine substitutions correlate with improved blood-brain barrier penetration in CNS-targeting drugs, though morpholine analogs may reduce toxicity .

生物活性

3,4-Difluoro-4'-piperidinomethyl benzophenone (DFPB) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DFPB, including its mechanisms of action, applications in research, and comparative studies with related compounds.

DFPB is synthesized through a multi-step process involving the reaction of 3,4-difluorobenzaldehyde with piperidine, followed by Friedel-Crafts acylation. The resulting compound features a benzophenone core with a piperidinomethyl substituent, which is crucial for its biological activity.

Synthesis Overview

- Step 1: Reaction of 3,4-difluorobenzaldehyde with piperidine.

- Step 2: Friedel-Crafts acylation to form DFPB.

- Key Reagents: Potassium permanganate (oxidation), lithium aluminum hydride (reduction).

The biological activity of DFPB is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is believed to inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Possible Mechanisms

- Enzyme Inhibition: DFPB may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation: The compound can bind to receptors, altering their activity and influencing physiological responses.

Biological Activity

Research indicates that DFPB exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that DFPB has potential antimicrobial effects against various pathogens.

- Anticancer Activity: Preliminary investigations suggest that DFPB may inhibit the growth of cancer cells, making it a candidate for further cancer research.

- Neuroprotective Effects: There is emerging evidence that DFPB could protect neuronal cells from oxidative stress.

Comparative Studies

DFPB can be compared with similar compounds to understand its unique properties better. Below is a comparison table highlighting key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains piperidinomethyl group | Antimicrobial, anticancer |

| 3,4-Difluorobenzophenone | Lacks piperidinomethyl group | Limited biological activity |

| 4'-Piperidinomethyl benzophenone | No fluorine atoms | Moderate enzyme inhibition |

Case Studies

-

Antimicrobial Activity Study:

- A study assessed the antimicrobial properties of DFPB against several bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL .

- Cancer Cell Line Testing:

-

Neuroprotective Effects:

- Research involving neuronal cell cultures showed that DFPB could significantly reduce cell death induced by oxidative stress agents .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-difluoro-4'-piperidinomethyl benzophenone, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, a related fluorinated benzophenone derivative was synthesized using potassium carbonate as a base in acetone, followed by flash chromatography (1:1 DCM/hexane) and recrystallization from ethanol to achieve 85% yield . Optimizing reaction time, stoichiometry, and purification techniques (e.g., recrystallization vs. column chromatography) can enhance yields. Monitoring reaction progress via UV spectroscopy or GC-MS (as in ) is critical for identifying side products and optimizing conditions.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (e.g., 254 nm) or GC-MS with derivatization can resolve structural isomers and quantify purity .

- Spectroscopy : NMR (¹H/¹³C, ¹⁹F) confirms substitution patterns, while FT-IR identifies functional groups like ketones and piperidine moieties.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula. For trace impurities, stir bar sorptive extraction (SBSE) with in-situ derivatization improves sensitivity .

Q. What safety precautions are critical when handling fluorinated benzophenone derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and self-contained breathing apparatus during synthesis .

- Ventilation : Work in a fume hood to avoid inhalation of volatile fluorinated byproducts (e.g., hydrogen fluoride) .

- First Aid : Immediate medical attention is required for skin/eye contact due to potential toxicity. Consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can this compound be applied in drug discovery, particularly for neurological targets?

- Methodological Answer : Piperidine-methyl benzophenone derivatives are intermediates in synthesizing antipsychotics (e.g., risperidone) . To explore neurological activity:

Receptor Binding Assays : Screen for affinity to dopamine D₂ or serotonin 5-HT₂A receptors using radioligand displacement.

In Vivo Models : Assess behavioral effects in rodent models of schizophrenia or anxiety.

Metabolic Stability : Use liver microsome assays to evaluate pharmacokinetics.

Q. What strategies mitigate contradictions in biological activity data for fluorinated benzophenone derivatives?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations.

- Purity Validation : Reanalyze compounds via GC-MS or HPLC to rule out contaminants .

- Stereochemical Control : Use chiral chromatography or asymmetric synthesis to isolate enantiomers, as stereochemistry significantly impacts receptor interactions .

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to confirm activity thresholds.

Q. How can this compound be utilized in developing fluorescence-based materials?

- Methodological Answer : Benzophenone frameworks are used in thermally activated delayed fluorescence (TADF) materials .

Structural Modification : Introduce electron-donating groups (e.g., piperidine) to enhance intersystem crossing.

Photophysical Characterization : Measure fluorescence quantum yield and lifetime using time-resolved spectroscopy.

Device Integration : Test in OLED prototypes to evaluate electroluminescence efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。